molecular formula C21H16BrClN2O3 B2599133 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid CAS No. 1164455-09-7

3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2599133
CAS No.: 1164455-09-7
M. Wt: 459.72
InChI Key: PYTRNXVWUCEWPD-TWGQIWQCSA-N
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Description

3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid involves multiple steps, starting with the preparation of the pyrazole ring. The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the propanoic acid group through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include bromine, chlorine, and various organic solvents .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid
  • 3-[3-(3-bromophenyl)-4-[(1Z)-3-(3-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid

Uniqueness

What sets 3-[3-(3-bromophenyl)-4-[(1Z)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]-1H-pyrazol-1-yl]propanoic acid apart from similar compounds is its specific arrangement of bromine and chlorine atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3-(3-bromophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3/c22-17-3-1-2-15(12-17)21-16(13-25(24-21)11-10-20(27)28)6-9-19(26)14-4-7-18(23)8-5-14/h1-9,12-13H,10-11H2,(H,27,28)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTRNXVWUCEWPD-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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